molecular formula C18H30N2 B14588165 Piperidine, 1-[[3-methylene-2-(1-piperidinyl)-1-cyclohexen-1-yl]methyl]- CAS No. 61580-96-9

Piperidine, 1-[[3-methylene-2-(1-piperidinyl)-1-cyclohexen-1-yl]methyl]-

Katalognummer: B14588165
CAS-Nummer: 61580-96-9
Molekulargewicht: 274.4 g/mol
InChI-Schlüssel: TYWWXHHNAGAVPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Piperidine, 1-[[3-methylene-2-(1-piperidinyl)-1-cyclohexen-1-yl]methyl]-: is a complex organic compound that features a piperidine ring structure. Piperidine itself is a six-membered heterocyclic amine, which is a common structural motif in many natural and synthetic compounds. The compound is notable for its unique structural arrangement, which includes a methylene bridge and a cyclohexene ring, making it a subject of interest in various fields of chemical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-[[3-methylene-2-(1-piperidinyl)-1-cyclohexen-1-yl]methyl]- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts such as palladium on activated charcoal and solvents like methanol. The process often requires precise temperature control and reaction times to ensure the correct formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve the hydrogenation of pyridine derivatives using catalysts like molybdenum disulfide. This method is efficient for large-scale synthesis and ensures high yields of the target compound. The process is typically carried out in specialized reactors that allow for precise control of reaction parameters .

Analyse Chemischer Reaktionen

Types of Reactions: Piperidine, 1-[[3-methylene-2-(1-piperidinyl)-1-cyclohexen-1-yl]methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on activated charcoal, platinum.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Piperidine, 1-[[3-methylene-2-(1-piperidinyl)-1-cyclohexen-1-yl]methyl]- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Piperidine, 1-[[3-methylene-2-(1-piperidinyl)-1-cyclohexen-1-yl]methyl]- involves its interaction with specific molecular targets within biological systems. The compound may act on enzyme pathways, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

    Pyridine: A simpler heterocyclic amine with a six-membered ring containing one nitrogen atom.

    Piperazine: Another heterocyclic compound with two nitrogen atoms in a six-membered ring.

    Pyrrolidine: A five-membered ring with one nitrogen atom.

Uniqueness: Piperidine, 1-[[3-methylene-2-(1-piperidinyl)-1-cyclohexen-1-yl]methyl]- is unique due to its complex structure, which includes both a piperidine ring and a cyclohexene ring. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

61580-96-9

Molekularformel

C18H30N2

Molekulargewicht

274.4 g/mol

IUPAC-Name

1-[(3-methylidene-2-piperidin-1-ylcyclohexen-1-yl)methyl]piperidine

InChI

InChI=1S/C18H30N2/c1-16-9-8-10-17(15-19-11-4-2-5-12-19)18(16)20-13-6-3-7-14-20/h1-15H2

InChI-Schlüssel

TYWWXHHNAGAVPN-UHFFFAOYSA-N

Kanonische SMILES

C=C1CCCC(=C1N2CCCCC2)CN3CCCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.